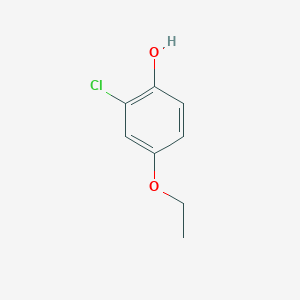

2-Chloro-4-ethoxyphenol

Description

Significance of Halogenated Phenolic Compounds in Advanced Chemical Studies

Halogenated phenolic compounds represent a significant class of molecules in advanced chemical studies due to the profound influence of halogen substituents on the physical, chemical, and biological properties of the parent phenol (B47542). The introduction of a halogen atom, such as chlorine, can significantly alter the electron density distribution within the aromatic ring, affecting its reactivity and the acidity of the phenolic hydroxyl group.

These compounds are recognized as valuable intermediates in organic synthesis, serving as building blocks for more complex molecules, including pharmaceuticals and agrochemicals. For instance, halogenated phenols are precursors in the synthesis of various dyes, and preservatives. The presence of the halogen atom provides a reactive handle for further chemical transformations, such as cross-coupling reactions, which are fundamental in the construction of complex molecular architectures.

Furthermore, many halogenated phenols exhibit pronounced biological activities. Their antimicrobial and antifungal properties have been extensively studied, with some compounds finding applications as disinfectants and preservatives. The structural motifs of halogenated phenols are also found in a number of natural products and pharmaceuticals, highlighting their importance in medicinal chemistry. Research has shown that the nature and position of the halogen substituent can dramatically influence the biological efficacy and selectivity of these compounds. smolecule.com

Overview of Research Trends and Academic Focus on 2-Chloro-4-ethoxyphenol Analogues

While dedicated research on this compound is limited, a broader look at its analogues reveals significant research trends. The academic focus on halogenated and ethoxylated phenolic compounds is largely driven by their potential applications in medicinal chemistry and materials science.

Analogues of this compound, such as other chlorinated and substituted ethoxyphenols, are actively being investigated for their biological activities. For example, compounds with similar structural features have been explored for their potential as antimicrobial and anticancer agents. smolecule.com The interplay between the chloro- and ethoxy- substituents on the phenolic ring is a key area of interest, as it can modulate the compound's lipophilicity, electronic properties, and ability to interact with biological targets. Research in this area often involves the synthesis of a library of analogues with variations in the substitution pattern to establish structure-activity relationships (SAR).

In the realm of materials science, phenolic compounds are foundational for the development of polymers and resins. The introduction of halogen and ether functionalities can impart desirable properties such as flame retardancy, thermal stability, and specific optical or electronic characteristics. Research is ongoing into the incorporation of such substituted phenols into novel polymeric materials and functional coatings. smolecule.comacs.org The reactivity of the phenolic hydroxyl group and the potential for further functionalization of the aromatic ring make these compounds versatile building blocks for materials with tailored properties.

Interactive Data Table: Properties of a Closely Related Analogue, 2-Chloro-4-methoxyphenol

| Property | Value | Source |

| CAS Number | 18113-03-6 | acs.org |

| Molecular Formula | C₇H₇ClO₂ | acs.org |

| Molecular Weight | 158.58 g/mol | acs.org |

| Melting Point | 41-44 °C | acs.org |

| Density | 1.153 g/mL at 25 °C | acs.org |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-ethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSAWZOQBDSSNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 4 Ethoxyphenol

Established Synthetic Routes to 2-Chloro-4-ethoxyphenol and its Derivatives

The synthesis of this compound is not commonly detailed as a direct, single-step process in readily available literature. However, its synthesis can be logically approached through multi-step pathways involving the formation of the ethoxy phenol (B47542) scaffold followed by selective chlorination, or vice-versa.

A primary route involves the initial synthesis of 4-ethoxyphenol (B1293792), also known as hydroquinone (B1673460) monoethyl ether. This can be achieved through the mono-ethylation of hydroquinone. One established method uses diethyl sulfate (B86663) in a weakly alkaline aqueous solution to introduce the ethyl group onto one of the phenolic hydroxyls. chemicalbook.com Another approach involves the reaction of p-benzoquinone with an alcohol, such as ethanol (B145695), in the presence of an acid catalyst like Amberlyst-15, which upon reflux, yields the corresponding p-alkoxyphenol. chemicalbook.com

Once 4-ethoxyphenol is obtained, the subsequent step is the regioselective chlorination at the ortho-position to the hydroxyl group. The hydroxyl group is a potent ortho-, para-directing group in electrophilic aromatic substitution. Since the para-position is blocked by the ethoxy group, chlorination is directed to one of the ortho-positions. Methods for the selective chlorination of phenols include the use of hydrogen chloride as the chlorinating source and hydrogen peroxide as an oxidant, often catalyzed by transition metal salts like manganous(II) sulfate in an aqueous medium. researchgate.net

Alternatively, a synthetic strategy could begin with a pre-chlorinated precursor. For example, 2-chloro-4-nitrophenol (B164951) can be synthesized by the chlorination of 4-nitrophenol. google.comgoogle.com Subsequent reduction of the nitro group to an amine, diazotization, and hydrolysis would yield 2-chloro-4-hydroxyphenol, which could then be ethylated. A more direct route from 2-chloro-4-nitrophenol might involve a nucleophilic aromatic substitution of the nitro group, though this is generally challenging. A more feasible pathway is the reduction of the nitro group to an amine (forming 2-chloro-4-aminophenol), followed by diazotization and subsequent reaction to introduce the ethoxy group, although this is a complex, multi-step process. google.com

The synthesis of derivatives, such as 2-chloro-4-(4-chlorophenoxy)-acetophenone, involves different strategies like the Friedel-Crafts acylation of diphenyl ether derivatives. patsnap.com

Table 1: Selected Synthetic Routes to Ethoxyphenol Precursors

| Precursor | Reagents/Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| p-Benzoquinone | Ethanol, Amberlyst-15 | Reflux, 4-7 hours | 4-Ethoxyphenol | 69 |

| Hydroquinone | Diethyl sulfate, Weak aq. alkali | Not specified | 4-Ethoxyphenol | Not specified |

| Catechol | Diethyl carbonate, Cr2O3/Al2O3 | 603 K, WHSV 1.5 h⁻¹ | 2-Ethoxyphenol | 83 (Selectivity) |

Derivatization Strategies and Functionalization Reactions

The phenolic hydroxyl and the aromatic ring of this compound are key sites for a variety of functionalization reactions, allowing for the generation of a diverse library of derivatives.

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond and are typically formed through the condensation of a primary amine with an aldehyde or ketone. zu.edu.ly Ethoxyphenols can be incorporated into Schiff base structures through several routes. If the ethoxyphenol derivative contains an amino group (e.g., 2-amino-4-ethoxyphenol), it can react with an aromatic aldehyde. Conversely, an ethoxy-hydroxybenzaldehyde can react with a primary amine. nih.gov For example, 3-ethoxy-4-hydroxybenzaldehyde (B1662144) undergoes a condensation reaction with 3-nitrophenylhydrazine (B1228671) to form the corresponding Schiff base. nih.gov The reaction generally proceeds by refluxing the reactants in an alcoholic solvent. zu.edu.ly These reactions are fundamental in building more complex molecules for various chemical applications. rsc.org

The hydroxyl group of this compound is amenable to acylation and alkylation, which modifies the compound's properties by introducing ester or ether linkages, respectively.

Acylation involves the reaction of the phenol with an acylating agent, such as an acid anhydride (B1165640) or acyl chloride, to form an ester. A study on the acetylation of a related compound, 2-chloro-3′,4′-dihydroxy-acetophenone, demonstrated a solvent-free method using acetic anhydride. The mixture was simply stirred at 60°C for 3 hours to achieve the diacetylated product, highlighting an efficient and environmentally conscious approach. mdpi.com

Alkylation further modifies the ether component of the molecule or can be performed on a dihydroxy precursor. The synthesis of ethoxyphenols from catechol or hydroquinone using alkylating agents like diethyl sulfate or diethyl carbonate is a prime example of O-alkylation. chemicalbook.comresearchgate.net C-alkylation is also possible, where an alkyl group is attached directly to the aromatic ring. For instance, the selective C-allylation of guaiacol (B22219) (2-methoxyphenol) can be achieved using allyl chloride, leading to the formation of 4-allyl-2-methoxy phenol. google.com Such reactions are pivotal for creating more complex phenol derivatives.

Table 2: Examples of Acylation and Alkylation Reactions on Phenolic Compounds

| Substrate | Reagent | Reaction Type | Conditions | Product |

|---|---|---|---|---|

| 2-chloro-3′,4′-dihydroxy-acetophenone | Acetic anhydride | O-Acylation | Solvent-free, 60°C, 3h | 2-chloro-3′,4′-diacetoxy-acetophenone |

| Catechol | Diethyl sulphate | O-Alkylation | Toluene, NaOH, 60-65°C | 2-Ethoxyphenol |

Halogenation and Hydrodehalogenation Techniques in Phenol Synthesis

Halogenation is a key electrophilic aromatic substitution reaction for phenols. The high reactivity of the phenol ring often leads to poly-halogenation. For instance, the reaction of phenol with bromine water readily produces 2,4,6-tribromophenol. youtube.com For selective monochlorination, as required for the synthesis of this compound from 4-ethoxyphenol, milder conditions and specific catalytic systems are necessary. An efficient method for the selective oxychlorination of phenol to 2,4-dichlorophenol (B122985) utilizes manganous(II) sulfate as a catalyst with hydrogen chloride and hydrogen peroxide in water, demonstrating a technique that could be adapted for selective monochlorination. researchgate.net

Hydrodehalogenation is the process of removing a halogen atom from a molecule and replacing it with a hydrogen atom. This reaction can be valuable for removing unwanted halogen substituents or for isotopic labeling. Palladium-catalyzed hydrodehalogenation of aryl chlorides using ethanol as a mild hydride source is an effective method. rsc.org This technique can be used for the detoxification of polychlorinated compounds and for site-selective deuteration by using deuteroethanol. rsc.org Hydrodehalogenation can also occur as a competing reaction in other catalytic processes, for example, during the hydrodeoxygenation of certain halogenated benzylic esters. acs.org

Reaction Mechanism Elucidation in this compound Formation

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product selectivity. The formation of this compound involves two key transformations: ether formation (ethoxylation) and electrophilic chlorination.

The ethoxylation of a dihydroxyphenol precursor, such as in the Williamson ether synthesis, proceeds via a nucleophilic substitution (SN2) mechanism. A base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of an ethylating agent like diethyl sulfate, displacing the sulfate leaving group.

An alternative mechanism has been proposed for the formation of alkoxyphenols from the reaction of halophenols in alcoholic media, catalyzed by microperoxidase/H2O2 systems. One proposed pathway involves the formation of an enzyme-alkylperoxide intermediate which then reacts with the halophenol, leading to the elimination of the halogen as an anion and the formation of the alkoxyphenol. pnas.org Another study on the electrochemical production of alkoxy-substituted phenols from hydroquinone in alcohol media suggests a mechanism involving a quinhydrone (B85884) complex. The electrochemically generated benzoquinone forms this complex with unreacted hydroquinone, which is then susceptible to nucleophilic attack by the alcohol, leading to the formation of the monoalkyl ether. researchgate.net

The chlorination of the 4-ethoxyphenol ring is a classic electrophilic aromatic substitution. The chlorinating agent (e.g., Cl2 or a species like Cl+ generated in situ) is the electrophile. The electron-rich aromatic ring, activated by the powerful ortho-, para-directing hydroxyl group, acts as the nucleophile. The attack on the electrophile forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. A subsequent deprotonation step at the site of substitution restores the aromaticity of the ring, yielding the final chlorinated product. The regioselectivity (ortho to the -OH group) is governed by the superior ability of the hydroxyl group to stabilize the positive charge of the intermediate sigma complex through resonance, compared to the ethoxy group.

Chemical Reactivity and Stability of 2 Chloro 4 Ethoxyphenol

Electrophilic and Nucleophilic Aromatic Substitution Investigations

The reactivity of the aromatic ring in 2-Chloro-4-ethoxyphenol towards substitution reactions is complex, with multiple substituents directing the position of incoming groups. The hydroxyl and ethoxy groups are strong activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene (B151609). masterorganicchemistry.com Conversely, the chloro group is a deactivating group. masterorganicchemistry.com

In electrophilic aromatic substitution (EAS) , an electrophile attacks the electron-rich benzene ring. masterorganicchemistry.com The hydroxyl and ethoxy groups are powerful ortho-, para-directors because their lone pair electrons can be donated into the ring through resonance, stabilizing the positively charged intermediate (the benzenonium ion). vanderbilt.edumsu.edu The chloro group, despite being deactivating due to its inductive electron withdrawal, is also an ortho-, para-director because its lone pair electrons can participate in resonance stabilization. vanderbilt.edu

The positions on the ring open to substitution are C3, C5, and C6.

Position C6: This position is ortho to the strongly activating hydroxyl group and meta to the ethoxy and chloro groups.

Position C5: This position is meta to the hydroxyl and chloro groups but ortho to the activating ethoxy group.

Position C3: This position is meta to the hydroxyl group but ortho to the ethoxy group and para to the chloro group.

Given that the hydroxyl group is one of the most powerful activating groups, electrophilic substitution is most likely to be directed to the position ortho to it, which is C6. The activating effect of the ethoxy group at the C5 and C3 positions will also be significant. Steric hindrance may play a role in determining the final product distribution.

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an electron-poor aromatic ring, displacing a leaving group. masterorganicchemistry.com This reaction is generally difficult for simple aryl halides like chlorobenzene (B131634) but is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.comchemeurope.com In this compound, the ring is activated by electron-donating hydroxyl and ethoxy groups, making it electron-rich. Therefore, standard SNAr reactions to displace the chloride are generally unfavorable unless the ring is further modified with potent electron-withdrawing groups, or if the reaction proceeds through a high-energy mechanism like the benzyne (B1209423) intermediate under extreme conditions. chemistrysteps.comlibretexts.org

Oxidative and Reductive Transformation Pathways

Substituted phenols are susceptible to both oxidation and reduction, leading to a variety of transformation products.

Oxidative Pathways: The oxidation of phenols can proceed through mechanisms involving the formation of a phenoxyl radical. scispace.com For chlorophenols, oxidation can lead to the formation of corresponding catechols or quinones. nih.gov For instance, the oxidation of 2-chlorophenol (B165306) can yield 2-chloro-1,4-benzoquinone. researchgate.net In the case of this compound, oxidation would likely involve the hydroxyl group, potentially forming a phenoxyl radical. This intermediate could then undergo further reactions, possibly leading to the formation of quinone-like structures or undergoing coupling reactions. The electrochemical oxidation of para-substituted phenols proceeds in one step, corresponding to the oxidation of the phenol (B47542), followed by hydrolysis to form catechol-type species. scispace.comuc.pt

Reductive Pathways: The primary reductive transformation for chlorophenols is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. This process is a key environmental degradation pathway for chlorinated pollutants. nih.gov For example, 2,4-dichlorophenol (B122985) can be reduced to 4-chlorophenol. researchgate.netnih.gov Sequential hydrodechlorination (HDC) is a known method for breaking down chlorophenols, often yielding phenol as an intermediate product before further degradation. nih.gov Applying this to this compound, a potential reductive pathway would involve the cleavage of the carbon-chlorine bond to yield 4-ethoxyphenol (B1293792). Further reduction under more strenuous conditions could potentially affect the aromatic ring or the ethoxy group.

Tautomerism and Equilibrium Dynamics in Phenolic Systems

Phenolic compounds can theoretically exist in equilibrium with their keto tautomers. This process, known as keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons. libretexts.org For the vast majority of simple phenols, the equilibrium lies overwhelmingly toward the enol (phenolic) form. libretexts.org This is because the enol form possesses a stable aromatic ring, and converting to the keto form would disrupt this significant aromatic stabilization. masterorganicchemistry.com The stabilization energy of the benzene ring is substantial, making the non-aromatic keto tautomer thermodynamically unfavorable. libretexts.org

While the keto form is generally unstable for monocyclic phenols, certain structural features in other compounds can shift the equilibrium. For polycyclic aromatic hydrocarbons with hydroxyl groups, the relative stability of keto and enol tautomers can be influenced by the structure of the ring system. nih.gov For simple carbonyl compounds, the keto form is typically more stable than the enol by about 45–60 kJ/mol. libretexts.org However, for phenols, the stability gained from aromaticity reverses this preference dramatically. libretexts.org Therefore, for this compound, it is expected that the compound exists almost exclusively in its phenolic (enol) form under standard conditions, with the corresponding keto tautomers being energetically insignificant.

Impact of Substituent Effects on Chemical Reactivity

Hydroxyl Group (-OH): This group is strongly electron-donating via resonance (+R effect) due to the lone pairs on the oxygen atom, which can be delocalized into the ring. It has a weaker electron-withdrawing inductive effect (-I effect) due to the electronegativity of oxygen. The resonance effect dominates, making the -OH group a powerful activator and ortho-, para-director for electrophilic substitution. vanderbilt.eduscribd.com

Ethoxy Group (-OEt): Similar to the hydroxyl group, the ethoxy group is also strongly electron-donating through resonance (+R) and weakly electron-withdrawing through induction (-I). It is a strong activating group and an ortho-, para-director. dalalinstitute.com

The combined effect of these substituents makes the aromatic ring of this compound highly activated towards electrophilic attack, despite the presence of the deactivating chlorine atom. The strong activating and directing influences of the -OH and -OEt groups dominate the molecule's reactivity in such reactions. Conversely, for nucleophilic substitution, the electron-donating character of these groups makes the ring less susceptible to attack unless other factors are involved.

The table below summarizes the electronic properties and directing effects of the substituents.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS Rate | Directing Effect | Hammett Constant (σpara) |

| -OH | Withdrawing (-I) | Donating (+R) | Activating | Ortho, Para | -0.37 viu.ca |

| -OEt | Withdrawing (-I) | Donating (+R) | Activating | Ortho, Para | -0.24 bluffton.edu |

| -Cl | Withdrawing (-I) | Donating (+R) | Deactivating | Ortho, Para | +0.23 viu.ca |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule.

The FT-IR spectrum of 2-Chloro-4-ethoxyphenol is expected to exhibit several characteristic absorption bands corresponding to its key functional groups. The presence of a hydroxyl group (-OH) gives rise to a strong, broad absorption band in the 3600–3200 cm⁻¹ region, with the broadening attributable to intermolecular hydrogen bonding. bibliotekanauki.pllibretexts.org Aromatic and aliphatic C-H stretching vibrations are anticipated just above and below 3000 cm⁻¹, respectively. Specifically, aromatic C-H stretches typically appear in the 3100–3000 cm⁻¹ range, while the C-H bonds of the ethoxy group's ethyl moiety are expected between 3000–2850 cm⁻¹. vscht.cz

Vibrations from the aromatic ring itself, involving C=C stretching, are predicted to produce multiple bands in the 1600–1450 cm⁻¹ region. vscht.cz The C-O stretching vibrations are also key identifiers. The phenolic C-O bond is expected to absorb around 1280-1270 cm⁻¹, while the aryl-alkyl ether C-O stretch will likely produce a strong band near 1250 cm⁻¹. bibliotekanauki.pl The carbon-chlorine (C-Cl) bond typically shows a moderate to strong absorption in the 1000-600 cm⁻¹ range. nih.gov

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3600–3200 | O–H Stretch (Broad) | Phenolic Hydroxyl |

| 3100–3000 | C–H Stretch | Aromatic Ring |

| 2980–2850 | C–H Stretch | Ethoxy Group (-CH₂, -CH₃) |

| 1600–1450 | C=C Stretch | Aromatic Ring |

| ~1250 | C–O Stretch (Asymmetric) | Aryl-Alkyl Ether |

| 1280–1270 | C–O Stretch / O-H Bend | Phenol (B47542) |

| 1000–600 | C–Cl Stretch | Chloro Group |

FT-Raman spectroscopy provides complementary data to FT-IR, often highlighting non-polar bonds and symmetric vibrations. The spectrum of this compound is expected to show a strong signal for the symmetric aromatic ring breathing mode. Aromatic C=C and C-H stretching vibrations will also be Raman active. In contrast to its strong IR absorption, the O-H stretching vibration is typically weak in Raman spectra. The C-H vibrations of the ethoxy group and the C-Cl stretch are also expected to be observable.

Table 2: Predicted FT-Raman Shifts for this compound

| Predicted Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100–3000 | C–H Stretch | Aromatic Ring |

| 2980–2850 | C–H Stretch | Ethoxy Group |

| 1600–1450 | C=C Stretch | Aromatic Ring |

| ~1000 | Symmetric Ring Breathing | Aromatic Ring |

| 1000–600 | C–Cl Stretch | Chloro Group |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, distinct signals are predicted for the ethoxy, aromatic, and hydroxyl protons.

Ethoxy Group: The ethoxy group should appear as a characteristic ethyl pattern: a quartet corresponding to the methylene (B1212753) protons (-OCH₂) and a triplet for the terminal methyl protons (-CH₃). The methylene protons, being attached to an electron-withdrawing oxygen, are deshielded and expected to resonate around 4.0 ppm. libretexts.orgdocbrown.info The methyl protons are predicted to appear further upfield, around 1.4 ppm. docbrown.info

Aromatic Protons: The trisubstituted benzene (B151609) ring has three protons in unique chemical environments. Their shifts are influenced by the electronic effects of the -OH, -Cl, and -OC₂H₅ groups. Based on substituent effects, the proton at C-5 (meta to -OH and -Cl, ortho to -OEt) is expected around 6.8-7.0 ppm. The proton at C-3 (ortho to -OH and -Cl) would likely be the most downfield of the aromatic protons, around 7.1-7.3 ppm. The proton at C-6 (ortho to -OH, meta to -OEt and -Cl) is predicted in the 6.9-7.1 ppm range.

Hydroxyl Proton: The phenolic -OH proton typically appears as a broad singlet, with a chemical shift that can vary (typically 5-7 ppm) depending on solvent, concentration, and temperature.

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₃ (Ethoxy) | ~1.4 | Triplet (t) | ~7.0 |

| -OCH₂ (Ethoxy) | ~4.0 | Quartet (q) | ~7.0 |

| -OH (Phenolic) | 5–7 | Broad Singlet (br s) | N/A |

| Aromatic H-5 | 6.8–7.0 | Doublet of doublets (dd) | J ≈ 8.5, 2.5 |

| Aromatic H-6 | 6.9–7.1 | Doublet (d) | J ≈ 8.5 |

| Aromatic H-3 | 7.1–7.3 | Doublet (d) | J ≈ 2.5 |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment. This compound has eight distinct carbon environments.

Ethoxy Carbons: The methylene carbon (-OCH₂) is expected around 64 ppm, and the methyl carbon (-CH₃) is predicted to be the most upfield signal at approximately 15 ppm. chemguide.co.uk

Aromatic Carbons: The chemical shifts of the six aromatic carbons are influenced by the substituents. Carbons bearing oxygen atoms (C-1 and C-4) will be the most downfield, likely in the 145-155 ppm range. chemguide.co.uklibretexts.org The carbon attached to chlorine (C-2) is also expected to be downfield. The remaining carbons (C-3, C-5, C-6) will resonate in the typical aromatic region of 115-130 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (Ethoxy) | ~15 |

| -OCH₂ (Ethoxy) | ~64 |

| Aromatic C-3 | ~116 |

| Aromatic C-5 | ~117 |

| Aromatic C-6 | ~119 |

| Aromatic C-2 | ~125 |

| Aromatic C-1 | ~148 |

| Aromatic C-4 | ~152 |

Mass Spectrometry (MS) Techniques

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. The molecular formula of this compound is C₈H₉ClO₂.

Molecular Ion Peak: A key feature will be the presence of two molecular ion peaks due to the natural isotopic abundance of chlorine: one for the ³⁵Cl isotope (M⁺) and another for the ³⁷Cl isotope (M+2). The relative intensity of these peaks is expected to be approximately 3:1, which is a characteristic signature for a monochlorinated compound. nih.gov The calculated molecular weight is 172.03 for the ³⁵Cl species and 174.03 for the ³⁷Cl species.

Fragmentation Pattern: The molecular ion is expected to undergo fragmentation. Common fragmentation pathways for phenols and ethers include the loss of alkyl radicals from the ether group. A significant fragment would likely result from the loss of an ethyl group (-C₂H₅), leading to a fragment ion at m/z 143 (for ³⁵Cl). Another plausible fragmentation is the alpha-cleavage resulting in the loss of a methyl radical (-CH₃) to yield a fragment at m/z 157 (for ³⁵Cl). Phenols can also lose carbon monoxide (CO), which would produce a fragment at m/z 144. whitman.eduyoutube.com

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ³⁵Cl / ³⁷Cl) | Predicted Fragment Ion | Notes |

|---|---|---|

| 172 / 174 | [C₈H₉ClO₂]⁺ | Molecular Ion (M⁺, M+2) |

| 157 / 159 | [M - CH₃]⁺ | Loss of a methyl radical |

| 144 / 146 | [M - CO]⁺ | Loss of carbon monoxide |

| 143 / 145 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the gas chromatograph column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The resulting mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of this compound (C₈H₉ClO₂), which is approximately 172.61 g/mol . A characteristic isotopic pattern for the molecular ion would be observed due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), showing peaks at m/z [M]⁺ and [M+2]⁺.

Subsequent fragmentation of the molecular ion provides structural information. Expected fragmentation pathways for this compound could include the loss of an ethyl group (•C₂H₅) from the ethoxy moiety, leading to a significant fragment ion. Other fragmentations might involve the cleavage of the ether bond or rearrangements of the aromatic ring.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| Predicted Fragment | m/z (for ³⁵Cl) | Description |

|---|---|---|

| [M]⁺ | 172 | Molecular Ion |

| [M+2]⁺ | 174 | Isotope Peak for ³⁷Cl |

| [M-C₂H₅]⁺ | 143 | Loss of ethyl radical |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

For less volatile compounds or complex mixtures, High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) offers high sensitivity and selectivity. In this technique, this compound is first separated by HPLC, typically using a reverse-phase column. The eluent is then introduced into a mass spectrometer, often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a protonated/deprotonated version, e.g., [M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID). The resulting product ions are then analyzed. This process provides a fragmentation pattern that is highly specific to the compound's structure, allowing for confident identification even in complex matrices.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is essential for determining the exact elemental composition of this compound. HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios with very high precision (typically to four or five decimal places). This accuracy allows for the calculation of a unique elemental formula (C₈H₉ClO₂), distinguishing it from other compounds that may have the same nominal mass. This capability is invaluable for confirming the identity of novel compounds or for identifying unknowns in a sample.

X-ray Crystallography for Molecular Geometry Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a suitable single crystal of this compound must be grown. This crystal is then exposed to a beam of X-rays, and the diffraction pattern produced is measured.

Analysis of the diffraction data allows for the determination of the crystal system, space group, and unit cell dimensions. Most importantly, it provides the precise coordinates of each atom in the molecule, revealing accurate bond lengths, bond angles, and torsion angles. This information confirms the connectivity of the atoms and reveals the molecule's conformation in the solid state, including the planarity of the benzene ring and the orientation of the ethoxy and chloro substituents. Intermolecular interactions, such as hydrogen bonding or van der Waals forces, that stabilize the crystal lattice can also be identified.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy provides information about the electronic transitions within a molecule and is dictated by the presence of chromophores.

UV-Vis Spectroscopy: The absorption of ultraviolet-visible light by this compound is governed by its aromatic system and the influence of its substituents (chloro, hydroxyl, and ethoxy groups). The phenol chromophore typically exhibits absorption bands in the UV region. The presence of the chloro and ethoxy groups as auxochromes would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted phenol. A typical UV-Vis spectrum, recorded in a solvent like ethanol (B145695) or methanol (B129727), would likely show absorption maxima related to π→π* transitions of the benzene ring.

Fluorescence Spectroscopy: Many phenolic compounds exhibit fluorescence. Upon absorbing light at a specific wavelength (the excitation wavelength), the molecule is promoted to an excited electronic state. It then relaxes to the ground state by emitting a photon at a longer wavelength (the emission wavelength). A fluorescence spectrum for this compound would show the intensity of emitted light as a function of wavelength. The fluorescence properties, including the quantum yield and lifetime, are sensitive to the molecular structure and the local environment, such as solvent polarity.

Quantum Chemical and Theoretical Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. Its balance of accuracy and computational cost makes it well-suited for investigating substituted phenols like 2-Chloro-4-ethoxyphenol.

Geometric optimization using DFT methods, such as B3LYP with a 6-31G(d,p) basis set, is employed to determine the most stable conformation of this compound. researchgate.net This process calculates bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

For a related compound, 2-chlorophenol (B165306), DFT calculations have been used to determine its optimized geometry. mdpi.comresearchgate.net It is expected that the geometry of this compound would exhibit influences from both the chloro and ethoxy substituents. The C-Cl and C-O bond lengths will be key parameters, influenced by the electronic effects of the substituents on the benzene (B151609) ring. The presence of the ethoxy group at the para position is likely to cause some elongation of the adjacent C-C bonds in the ring due to its electron-donating nature, while the electron-withdrawing chlorine atom at the ortho position will have a more localized effect.

Table 1: Predicted Optimized Geometric Parameters for this compound based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value | Reference Compound(s) |

| C-Cl Bond Length (Å) | ~1.74 | 2-chlorophenol |

| C-O (hydroxyl) Bond Length (Å) | ~1.36 | Phenol (B47542), 2-chlorophenol |

| C-O (ether) Bond Length (Å) | ~1.37 | Anisole, Phenetole |

| O-H Bond Length (Å) | ~0.96 | Phenol, 2-chlorophenol |

| C-C (aromatic) Bond Length (Å) | 1.39 - 1.41 | Substituted benzenes |

| C-O-H Bond Angle (°) | ~109 | Phenol |

| C-C-Cl Bond Angle (°) | ~120 | 2-chlorophenol |

Note: These are predicted values based on calculations of similar compounds and are intended for illustrative purposes.

The electronic structure analysis reveals the distribution of electrons within the molecule. The chlorine atom, being highly electronegative, will draw electron density from the aromatic ring, particularly from the ortho and para positions relative to itself. Conversely, the ethoxy group is an electron-donating group, which increases the electron density on the ring, especially at the ortho and para positions relative to the ether linkage. The interplay of these opposing electronic effects will significantly influence the molecule's reactivity and spectroscopic properties.

DFT calculations are a reliable method for predicting the vibrational frequencies of molecules, which correspond to the peaks observed in an infrared (IR) spectrum. By calculating the second derivatives of the energy with respect to the atomic coordinates, a theoretical vibrational spectrum can be generated. For o-chlorophenol, DFT calculations at the B3LYP/6-311G level have been used to assign the fundamental vibrational modes. researchgate.net

For this compound, characteristic vibrational frequencies would include the O-H stretching of the hydroxyl group, C-O stretching of the hydroxyl and ether groups, C-Cl stretching, and various aromatic C-H and C-C stretching and bending modes. The O-H stretching frequency is particularly sensitive to hydrogen bonding and the electronic environment. The presence of the ortho-chlorine atom may lead to intramolecular hydrogen bonding with the hydroxyl group, which would cause a red-shift (lowering of frequency) in the O-H stretching band.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Notes |

| O-H Stretch | 3400 - 3600 | Broadened and shifted to lower frequency if intramolecularly hydrogen-bonded. |

| C-H (aromatic) Stretch | 3000 - 3100 | Multiple peaks expected. |

| C-H (aliphatic) Stretch | 2850 - 3000 | From the ethoxy group. |

| C=C (aromatic) Stretch | 1400 - 1600 | Characteristic ring vibrations. |

| C-O (hydroxyl) Stretch | 1200 - 1260 | |

| C-O (ether) Stretch | 1000 - 1150 | Asymmetric and symmetric stretching. |

| C-Cl Stretch | 600 - 800 |

Note: These are predicted ranges based on typical values for the respective functional groups and may be influenced by the specific molecular structure.

Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). The calculations provide information on the excitation energies and oscillator strengths of electronic transitions. For substituted phenols, the main electronic transitions are typically π → π* transitions within the aromatic ring. The positions of these absorption bands are sensitive to the nature and position of the substituents. The combination of the chloro and ethoxy groups in this compound is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted phenol.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an important parameter that reflects the chemical reactivity and kinetic stability of the molecule. youtube.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity. irjweb.com For substituted phenols, the HOMO is typically a π-orbital delocalized over the aromatic ring and the oxygen atom of the hydroxyl group, while the LUMO is a π*-antibonding orbital.

In this compound, the electron-donating ethoxy group will raise the energy of the HOMO, while the electron-withdrawing chlorine atom will lower the energy of the LUMO. The net effect on the HOMO-LUMO gap will depend on the relative strengths of these opposing influences. DFT calculations on various substituted phenols have shown that the HOMO-LUMO gap is sensitive to the nature of the substituents. researchgate.netnih.gov For 2,6-dichloro-4-fluoro phenol, the HOMO-LUMO gap has been calculated using DFT. karazin.ua

Table 3: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

| Parameter | Predicted Value (eV) | Significance |

| E_HOMO | -5.5 to -6.5 | Electron-donating ability |

| E_LUMO | -1.0 to -2.0 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Chemical reactivity and stability |

Note: These are estimated values based on calculations for similar substituted phenols.

Molecular Electrostatic Potential (MEP) maps are useful for visualizing the charge distribution in a molecule and for predicting the sites of electrophilic and nucleophilic attack. nih.gov The MEP surface is colored according to the electrostatic potential, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, the MEP map is expected to show a region of high negative potential around the oxygen atom of the hydroxyl group, making it a likely site for electrophilic attack. The hydrogen atom of the hydroxyl group will exhibit a positive potential, indicating its acidic nature. The chlorine atom will also show a region of negative potential due to its high electronegativity. The aromatic ring will have regions of varying potential, influenced by the competing electronic effects of the chloro and ethoxy groups. Such maps have been used to analyze the reactivity of other chlorophenols. nih.gov

Calculation of Thermodynamic Properties and Reaction Energetics

Computational chemistry can be used to calculate various thermodynamic properties of this compound, such as its heat of formation, entropy, and Gibbs free energy. These properties are important for understanding the stability of the molecule and for predicting the feasibility and spontaneity of chemical reactions. High-level ab initio methods like G3(MP2)//B3LYP have been successfully used to calculate the gas-phase enthalpies of formation of related compounds. figshare.com

Furthermore, computational methods can be employed to investigate the energetics of reactions involving this compound, such as its degradation pathways. For example, DFT calculations have been used to study the reaction pathways and kinetics of the dechlorination of 2,4-dichlorophenol (B122985). mdpi.com By calculating the energies of reactants, transition states, and products, the activation energies and reaction enthalpies can be determined, providing valuable insights into the reaction mechanisms. For instance, the O-H bond dissociation enthalpy (BDE) is a critical parameter for understanding the antioxidant activity of phenols, and it can be accurately calculated using DFT methods.

Nonlinear Optical (NLO) Properties Prediction

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability, which is a measure of how the electron cloud is distorted by an intense electric field, such as that from a laser. Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of organic molecules.

For a molecule like this compound, the presence of both an electron-donating group (the ethoxy group) and an electron-withdrawing group (the chloro group) on the phenol backbone can lead to significant intramolecular charge transfer, a key requirement for a high NLO response. Theoretical studies on similar substituted phenols often involve the calculation of the first hyperpolarizability (β). While specific calculated values for this compound are not readily found, studies on related chlorophenol and ethoxy-phenol derivatives provide a basis for what to expect.

The predicted NLO properties are typically presented in comparison to a standard NLO material, such as urea. The key parameters calculated include the dipole moment (μ), the polarizability (α), and the first hyperpolarizability (β).

Table 1: Representative Predicted NLO Properties for a Substituted Phenol (Illustrative)

| Parameter | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | Data not available |

| Polarizability (α) | Data not available |

| First Hyperpolarizability (β) | Data not available |

Note: This table is illustrative. Specific computational data for this compound is not available in the reviewed literature.

Intermolecular Interactions and Hirshfeld Surface Analysis

The packing of molecules in a crystal is determined by a complex interplay of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. This method maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.

For this compound, we can anticipate a variety of intermolecular interactions, including:

Hydrogen Bonding: The hydroxyl group of the phenol is a strong hydrogen bond donor, and the oxygen of the ethoxy group can act as a hydrogen bond acceptor.

Halogen Bonding: The chlorine atom can participate in halogen bonding, a directional interaction with nucleophilic regions of adjacent molecules.

π-π Stacking: The aromatic rings can interact through π-π stacking.

Hirshfeld surface analysis generates two-dimensional "fingerprint plots" that summarize the percentage contribution of different types of intermolecular contacts. For similar chlorinated and hydroxylated aromatic compounds, H···H, C···H/H···C, and O···H/H···O contacts are often the most significant.

Table 2: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Chlorinated Phenol

| Contact Type | Percentage Contribution (%) |

|---|---|

| H···H | Data not available |

| C···H/H···C | Data not available |

| O···H/H···O | Data not available |

| Cl···H/H···Cl | Data not available |

| Other | Data not available |

Note: This table is for illustrative purposes. Specific data for this compound is not available in the reviewed literature.

Charge Transfer Studies, including Molecular Interactions with Biological Substrates

The electronic properties of this compound, particularly its ability to donate or accept electrons, are crucial for understanding its reactivity and potential biological activity. Charge transfer is a fundamental process in many chemical and biological reactions. Computational methods such as DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and its ability to participate in charge transfer processes. A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive and can be more easily polarized.

In the context of biological systems, understanding the molecular interactions of this compound with biological substrates, such as proteins or DNA, is of interest. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies can elucidate potential binding modes and interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the active site of a biological target.

While specific molecular docking studies for this compound are not prominent in the literature, research on other chlorophenol derivatives has explored their interactions with various enzymes and receptors. Such studies often report binding energies and identify key amino acid residues involved in the interaction, providing insights into the potential biological effects of this class of compounds.

Table 3: Illustrative HOMO-LUMO Energy Gap for a Substituted Phenol

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table is illustrative. Specific computational data for this compound is not available in the reviewed literature.

Environmental Fate, Degradation Pathways, and Biotransformation Studies

Environmental Occurrence and Persistence of Chlorophenols

Chlorophenols are introduced into the environment through various channels, including industrial wastewater discharge, the use of pesticides, and the degradation of more complex chlorinated hydrocarbons. researchgate.netnih.gov They have been detected in various environmental compartments, including ambient air, surface water, groundwater, and soil. cdc.gov The persistence of chlorophenols in the environment is influenced by several factors, most notably the degree and position of chlorine substitution on the phenol (B47542) ring. cdc.govcdc.gov Generally, resistance to biodegradation increases with a higher number of chlorine atoms. cdc.gov

The environmental mobility and distribution of chlorophenols are also significantly affected by pH. As weak acids, they can exist in either a protonated (phenolic) or deprotonated (phenolate) form, depending on the surrounding pH. cdc.gov Under acidic conditions, chlorophenols are more likely to volatilize and adsorb to soil particles. cdc.gov Conversely, under neutral to alkaline conditions, their mobility in soil increases while volatilization from water and moist soil decreases. cdc.govcdc.gov Chlorophenols are considered to have a low to moderate potential for bioconcentration. cdc.gov

Biotransformation and Biodegradation Mechanisms

The biological breakdown of chlorophenols is a key process in their removal from the environment. This transformation is primarily carried out by microorganisms that can utilize these compounds as a source of carbon and energy. proquest.com

Microbial Degradation Pathways (e.g., Reductive Dechlorination, Denitrification)

Under anaerobic conditions, a crucial degradation pathway for highly chlorinated phenols is reductive dechlorination. microbe.com This process involves the removal of chlorine atoms from the aromatic ring, which is carried out by specific groups of bacteria, such as Dehalococcoides and Desulfitobacterium species. microbe.com For instance, pentachlorophenol (PCP) can be sequentially dechlorinated to phenols with fewer chlorine atoms. microbe.com However, complete dechlorination to phenol is not always achieved, and lesser chlorinated, yet still potentially harmful, phenols can accumulate. microbe.com For example, the anaerobic degradation of 2,4-dichlorophenol (B122985) (2,4-DCP) in freshwater sediments has been shown to proceed through a sequential dechlorination to 4-chlorophenol and then to phenol. nih.gov

While information on denitrification linked directly to 2-Chloro-4-ethoxyphenol is scarce, the broader context of microbial degradation under various redox conditions is relevant. The initial steps in the aerobic biodegradation of monochlorophenols typically involve their conversion to chlorocatechols. nih.gov

Enzymatic Degradation Processes (e.g., Dioxygenase Activity)

The enzymatic machinery of microorganisms plays a central role in the breakdown of chlorophenols. A key class of enzymes involved are oxygenases and dioxygenases. researchgate.net Under aerobic conditions, the degradation of chlorophenols is often initiated by monooxygenases, which hydroxylate the aromatic ring to form catechols or substituted catechols. proquest.commicrobe.com For example, the degradation of 4-chlorophenol can proceed through the formation of 4-chlorocatechol. proquest.com

Following hydroxylation, ring cleavage is facilitated by dioxygenases. proquest.com Catechol 1,2-dioxygenases and catechol 2,3-dioxygenases are two major types of enzymes that catalyze the opening of the aromatic ring, leading to the formation of aliphatic intermediates that can then enter central metabolic pathways. proquest.comnih.gov The degradation of 2,4-dichlorophenoxyacetic acid (2,4-D), which involves the intermediate 2,4-dichlorophenol, proceeds through the formation of 3,5-dichlorocatechol, which is then cleaved by a dioxygenase. Peroxidases, such as soybean peroxidase, have also been shown to effectively degrade chlorophenols like 2,4,6-trichlorophenol in the presence of hydrogen peroxide. mdpi.com

Photodegradation and Advanced Oxidation Processes (AOPs)

In addition to biological processes, chlorophenols can be degraded by photochemical reactions. Photodegradation involves the breakdown of these compounds by light, particularly ultraviolet (UV) radiation. tandfonline.com The rate of photodegradation can be influenced by factors such as pH and the presence of other substances in the water. researchgate.net

Advanced Oxidation Processes (AOPs) are a suite of technologies designed to accelerate the degradation of persistent organic pollutants like chlorophenols. tandfonline.com These processes generate highly reactive hydroxyl radicals (•OH) that can non-selectively attack and mineralize organic compounds. tandfonline.comiwaponline.com Common AOPs for chlorophenol degradation include:

UV/H₂O₂: The combination of UV light and hydrogen peroxide generates hydroxyl radicals, leading to the efficient degradation of chlorophenols. tandfonline.com

Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide and iron salts (Fenton's reagent) to produce hydroxyl radicals. tandfonline.comnih.gov The efficiency of the Fenton process can be enhanced with the use of UV light (photo-Fenton), leading to faster degradation rates. nih.govnih.gov

Photocatalysis: This process utilizes a semiconductor catalyst, most commonly titanium dioxide (TiO₂), which, upon activation by UV light, generates electron-hole pairs that lead to the formation of hydroxyl radicals and other reactive oxygen species. tandfonline.comacs.org This method has been shown to be effective in degrading a wide variety of chlorophenols. tandfonline.comacs.orgacs.org

These AOPs have demonstrated high efficiency in removing and mineralizing chlorophenols, converting them into less harmful substances like carbon dioxide, water, and inorganic chloride ions. tandfonline.comtandfonline.com

Identification and Analysis of Environmental Degradation Products and Their Environmental Implications

For example, the photocatalytic degradation of 4-chlorophenol has been shown to produce intermediates such as hydroquinone (B1673460) and benzoquinone. acs.org The degradation of 2,4-dichlorophenol can lead to the formation of other isomeric chlorophenols and aliphatic acids before complete mineralization. nih.gov In the case of 2,4,6-trichlorophenol degradation by the white-rot fungus Phanerochaete chrysosporium, a proposed pathway involves several intermediate steps. researchgate.net

The formation of these byproducts highlights the importance of complete mineralization during remediation processes to avoid the accumulation of potentially harmful intermediates in the environment. nih.gov The ultimate goal of degradation is the complete conversion of the chlorophenol to carbon dioxide, water, and inorganic chloride, thus eliminating its toxicity. tandfonline.comtandfonline.com

Biological Activity and Pharmacological Research of 2 Chloro 4 Ethoxyphenol Derivatives

Antimicrobial and Antifungal Efficacy Assessment

Derivatives based on a chlorophenol scaffold have demonstrated considerable efficacy against a spectrum of microbial pathogens. Research into these compounds often involves determining their minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

For instance, a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, which are structurally related to the 2-chloro-phenol core, were evaluated for their antibacterial properties. mdpi.com The study revealed that substitutions on the aryl ring significantly influenced their activity against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae. Notably, the derivative with a 4-nitro substitution on the phenyl ring exhibited the most promising antibacterial activity. mdpi.com

Similarly, the synthetic amide 2-chloro-N-phenylacetamide has been investigated for its antifungal potential against Aspergillus flavus strains. nih.govscielo.br This compound displayed MIC values ranging from 16 to 256 μg/mL and minimum fungicidal concentrations between 32 and 512 μg/mL. nih.govscielo.br Further studies on this molecule showed activity against clinical isolates of Candida tropicalis and Candida parapsilosis, with MIC values also ranging from 16 to 256 μg/mL. nih.gov Another study highlighted the antimicrobial effects of (2-chloro-4-cyano-5-ethoxy-3,5-dioxopentan-2-yl) phosphonic acid against various pathogenic bacteria and fungi. researchgate.net

The antimicrobial potential is not limited to simple derivatives. Transition metal complexes of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol were found to be more potent against various bacterial and fungal strains than the parent ligand. rsc.org

| Compound Derivative | Microorganism | MIC (μg/mL) |

|---|---|---|

| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16 - 256 |

| 2-chloro-N-phenylacetamide | Candida tropicalis | 16 - 256 |

| 2-chloro-N-phenylacetamide | Candida parapsilosis | 16 - 256 |

| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | S. aureus | 6.25 |

| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | B. subtilis | 12.5 |

| 4-Chloro-2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | E. coli | 25 |

| 4-Chloro-2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | K. pneumoniae | 25 |

Enzyme Inhibition and Kinetic Studies

The ability of phenolic compounds to inhibit specific enzymes is a key area of pharmacological research. This is often due to their ability to interact with the active sites of enzymes, disrupting their catalytic activity.

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis by catalyzing the hydroxylation of monophenols to diphenols. mdpi.com The inhibition of this enzyme is a key strategy in the development of agents for hyperpigmentation disorders. mdpi.comnih.gov The structural features of phenolic compounds, particularly the presence and position of hydroxyl groups, are crucial for their inhibitory potency.

Research has shown that molecules with a 2,4-dihydroxyphenyl moiety exhibit strong tyrosinase inhibitory activity. mdpi.commdpi.com For example, the thiophene (B33073) chalcone (B49325) derivative, (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, was identified as a potent competitive inhibitor of mushroom tyrosinase. mdpi.com This compound demonstrated IC50 values of 0.013 μM for monophenolase activity and 0.93 μM for diphenolase activity, significantly more potent than the standard inhibitor, kojic acid. mdpi.com While not direct derivatives of 2-Chloro-4-ethoxyphenol, these findings underscore the potential of modifying the phenol (B47542) ring to achieve potent tyrosinase inhibition. The substitution of a hydroxyl group with a chloro or ethoxy group would alter the electronic and steric properties, thereby influencing the binding affinity to the tyrosinase active site.

| Compound | Enzyme Activity | IC50 (μM) |

|---|---|---|

| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Monophenolase (Tyrosinase) | 0.013 |

| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Diphenolase (Tyrosinase) | 0.93 |

| Kojic Acid (Reference) | Monophenolase (Tyrosinase) | 22.84 |

| Kojic Acid (Reference) | Diphenolase (Tyrosinase) | 24.57 |

| (E)-2-((2,4-dihydroxyphenyl)diazenyl)phenyl 4-methylbenzenesulfonate | Tyrosinase | 17.85 |

Cellular Interaction and Mechanism of Action Studies

Understanding how these derivatives interact with cells and their molecular targets is fundamental to elucidating their mechanism of action. This involves assessing their impact on cell viability and using computational methods to predict their binding modes.

The cytotoxic potential of chlorophenol derivatives has been evaluated against various human cancer cell lines. A study on a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues assessed their anticancer activity against multiple cancer cell lines according to the National Cancer Institute (NCI US) protocol. nih.gov The results, often expressed as Percent Growth Inhibition (PGI), indicated that specific substitutions on the phenyl ring attached to the oxadiazole core led to significant anticancer activity. For example, the derivative 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol showed notable activity against SNB-19 (a glioblastoma cell line) and NCI-H460 (a non-small cell lung cancer cell line) at a concentration of 10 µM. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is invaluable for understanding the potential molecular targets of a compound.

Docking studies on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were performed to explore their binding mode with DNA gyrase, a crucial bacterial enzyme. mdpi.comnih.gov These studies help to rationalize the observed antibacterial activity. In the context of antifungal research, the mechanism of action for 2-chloro-N-phenylacetamide was investigated using molecular docking. nih.govnih.gov These in silico studies suggested that its antifungal activity against Candida species likely involves the inhibition of the enzyme dihydrofolate reductase (DHFR). nih.gov For Aspergillus flavus, docking simulations indicated that the compound's mechanism could involve binding to ergosterol (B1671047) on the fungal plasma membrane and potentially inhibiting DNA synthesis via thymidylate synthase inhibition. nih.govscielo.br

| Compound Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| 4-chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | DNA Gyrase (6KZV) | -7.4 | Hydrogen bonding and hydrophobic interactions |

| 4-chloro-2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | DNA Gyrase (6KZV) | -7.2 | Hydrogen bonding and hydrophobic interactions |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamide derivatives | α-glucosidase | -9.7 to -8.0 | Hydrogen bonding, electrostatic, and hydrophobic interactions |

| 2-chloro-N-phenylacetamide | Dihydrofolate reductase (DHFR) | Not specified | Suggested as likely mechanism |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are essential for optimizing the chemical structure of a lead compound to enhance its biological activity and other pharmacological properties. These analyses correlate variations in the chemical structure of compounds with changes in their observed biological effects.

For the 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol series, a clear SAR was established for both anticancer and antibacterial activities. mdpi.com In terms of anticancer effects, electron-donating groups (like trimethoxy) and electron-withdrawing groups (like nitro) on the phenyl ring resulted in significant activity. For antibacterial activity, the SAR was determined to be 4-nitro > 2-chloro > 4-fluoro > 4-chloro substitution on the phenyl ring. mdpi.com

QSAR studies on substituted phenols have shown that their toxicity and biological activity are often strongly dependent on hydrophobicity (represented by log P) and electronic effects (like the acid dissociation constant, pKa). jst.go.jp For many phenolic compounds, toxicity increases with increasing hydrophobicity. jst.go.jp QSAR models for chalcones, which share the phenolic ring feature, have indicated that the planarity of the structure and the presence of the α,β-unsaturated carbonyl group are critical for their biological activity. researchgate.net These general principles are applicable to the design of novel this compound derivatives, suggesting that modifications to the ethoxy group (to alter lipophilicity) or additions to the aromatic ring could systematically tune their pharmacological profile.

Based on a comprehensive search of available scientific literature and chemical databases, there is no specific information detailing the role of This compound as a direct precursor in the synthesis of a known Active Pharmaceutical Ingredient (API).

While structurally related compounds are utilized in the synthesis of certain pharmaceuticals, the direct application of this compound as a starting material or key intermediate for a specific API is not documented in the public domain. The synthesis pathways for APIs that contain similar structural moieties, such as the antidiabetic drug Dapagliflozin, originate from different precursor molecules.

Therefore, an article focusing solely on the role of this compound as a precursor in API synthesis, as per the provided outline, cannot be generated with the required scientific accuracy and detail at this time.

Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating 2-Chloro-4-ethoxyphenol from complex mixtures prior to its detection and quantification. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely utilized for the analysis of phenolic compounds.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and common method for the analysis of moderately polar compounds like this compound. Method development involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

A typical RP-HPLC method for this compound would utilize a C18 or a phenyl-hexyl column. phenomenex.com The non-polar stationary phase allows for the retention of the analyte from a polar mobile phase. The mobile phase composition is a critical parameter that is optimized to control the retention and elution of the compound. A gradient elution using a mixture of an aqueous component (often with a pH-modifying additive like formic or phosphoric acid) and an organic modifier (such as acetonitrile (B52724) or methanol) is frequently employed. sielc.comsielc.com The use of formic acid is particularly common when the HPLC system is coupled with a mass spectrometer, as it is volatile and compatible with the ionization source. sielc.com

The pH of the mobile phase can significantly influence the retention of phenolic compounds. phenomenex.com For this compound, maintaining a slightly acidic pH ensures that the phenolic hydroxyl group remains protonated, which can lead to better peak shape and retention on a reversed-phase column. Detection is commonly achieved using a UV detector, often set at a wavelength around 280 nm where phenols typically exhibit strong absorbance. jcsp.org.pk For higher selectivity and sensitivity, a photodiode array (PDA) detector can be used to acquire the full UV spectrum of the eluting peak, aiding in its identification.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition Column C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) Mobile Phase A Water with 0.1% Formic Acid Mobile Phase B Acetonitrile Gradient Begin with 30% B, increase to 95% B over 15 minutes Flow Rate 1.0 mL/min Column Temperature 30 °C Detection UV at 280 nm Injection Volume 10 µL

Gas Chromatography is highly suitable for the analysis of volatile and semi-volatile compounds. While this compound has some volatility, its polarity due to the hydroxyl group can lead to poor peak shape and adsorption on the GC column. gcms.cz To overcome this, a derivatization step is often necessary prior to GC analysis. jfda-online.com

Derivatization chemically modifies the polar hydroxyl group to a less polar, more volatile functional group. Common derivatization techniques for phenols include:

Acetylation: Reacting the phenol (B47542) with an acetylating agent like acetic anhydride (B1165640) to form an ester.

Silylation: Using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic proton of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. nih.gov This process significantly increases the volatility and thermal stability of the analyte. nih.gov

Once derivatized, the resulting compound can be effectively separated on a low- to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent). The analysis is typically performed with temperature programming to ensure the efficient elution of the derivatized analyte. Common detectors for the analysis of halogenated compounds like the derivative of this compound include the Electron Capture Detector (ECD), which is highly sensitive to electrophilic compounds, and the more universal Flame Ionization Detector (FID). However, for definitive identification, coupling GC with a Mass Spectrometer (MS) is the preferred approach. thermofisher.com

Mass Spectrometric Identification and Quantification Techniques

Mass Spectrometry (MS) is a powerful technique used for both the identification and quantification of this compound, often in tandem with a chromatographic separation method (LC-MS or GC-MS). thermofisher.comrsc.org MS provides information about the mass-to-charge ratio (m/z) of the analyte and its fragments, which allows for highly specific and sensitive detection.

When coupled with GC, electron ionization (EI) is a common ionization technique. The EI mass spectrum of the underivatized or derivatized this compound would show a molecular ion peak (M+) and a characteristic isotopic pattern due to the presence of a chlorine atom (35Cl and 37Cl in an approximate 3:1 ratio). miamioh.edu Fragmentation of the molecular ion provides structural information. For this compound, expected fragmentation pathways could include the loss of the ethyl group (•C2H5) from the ethoxy moiety, or cleavage of the ether bond. The fragmentation pattern is a unique fingerprint that aids in the unequivocal identification of the compound. dtic.mil

In LC-MS, softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used. shimadzu.com ESI would likely detect this compound as a deprotonated molecule [M-H]- in negative ion mode. Tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity. diva-portal.org In MS/MS, the precursor ion (e.g., the [M-H]- ion) is selected and fragmented in a collision cell to produce product ions. The transition from a specific precursor ion to a specific product ion can be monitored in what is known as Multiple Reaction Monitoring (MRM), a highly selective and quantitative technique. shimadzu.com

Table 2: Predicted Mass Spectrometric Data for this compound

Parameter Predicted Value/Fragment Molecular Formula C8H9ClO2 Monoisotopic Mass 172.03 g/mol GC-MS (EI) Key Fragments Molecular ion [M]+• at m/z 172/174; loss of •C2H5 at m/z 143/145 LC-MS (ESI Negative) Precursor Ion [M-H]- at m/z 171/173 LC-MS/MS Product Ions (from m/z 171) Fragments resulting from loss of C2H4 or Cl•

Spectrophotometric and Electrochemical Detection Methods

While chromatographic methods are dominant, spectrophotometric and electrochemical techniques can also be applied for the detection of this compound, sometimes after a derivatization reaction to enhance sensitivity or selectivity.

UV-Visible spectrophotometry can be used for the quantification of phenols. scirp.orgA common method involves a derivatization reaction with 4-aminoantipyrine (B1666024) in the presence of an oxidizing agent, which forms a colored dye that can be measured in the visible region. scirp.orgThe intensity of the color is proportional to the concentration of the phenol. This method, however, is not specific to this compound and would detect other phenolic compounds as well.

Electrochemical sensors offer a rapid and sensitive alternative for the detection of phenolic compounds. mdpi.comThese sensors are typically based on the electrochemical oxidation of the phenolic hydroxyl group at the surface of a modified electrode. rsc.orgThe modification of the electrode with materials like carbon nanotubes, graphene, or metal nanoparticles can enhance the electrocatalytic activity towards the oxidation of phenols, thereby improving the sensitivity and selectivity of the sensor. mdpi.comrsc.orgTechniques such as cyclic voltammetry or differential pulse voltammetry are used to measure the current response, which is proportional to the concentration of the analyte. rsc.org

Advanced Sample Preparation and Matrix Effect Considerations in Environmental and Biological Samples

The analysis of this compound in complex environmental (e.g., water, soil) or biological (e.g., plasma, urine) samples requires an efficient sample preparation step to isolate the analyte from interfering matrix components. nih.govSolid-Phase Extraction (SPE) is a widely used technique for the extraction and pre-concentration of chlorophenols from aqueous samples. researchgate.netanalis.com.my In SPE, the sample is passed through a cartridge containing a solid sorbent that retains the analyte. For a compound like this compound, a reversed-phase sorbent such as polystyrene-divinylbenzene or C18-bonded silica (B1680970) is effective. researchgate.netThe pH of the water sample is often adjusted to an acidic value (e.g., pH 2) to ensure the phenol is in its neutral form, promoting its retention on the non-polar sorbent. ulisboa.ptAfter loading the sample, interfering substances are washed away, and the analyte is then eluted with a small volume of an organic solvent like methanol (B129727) or acetonitrile. researchgate.netThis process not only cleans up the sample but also concentrates the analyte, thereby improving the detection limits of the subsequent analysis. researchgate.net A significant challenge in quantitative analysis, particularly with LC-MS, is the "matrix effect," which refers to the alteration of the ionization efficiency of the analyte due to co-eluting compounds from the sample matrix. nih.govThese effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification. nih.govTo compensate for matrix effects, strategies such as matrix-matched calibration or the use of a stable isotope-labeled internal standard are employed. A stable isotope-labeled version of this compound would be the ideal internal standard, as it co-elutes with the analyte and experiences the same matrix effects, thus providing a more accurate quantification.

Q & A

Basic: What are the validated synthetic routes for 2-Chloro-4-ethoxyphenol, and how can reaction efficiency be optimized?

Answer:

A common approach involves nucleophilic substitution on 2-chloro-4-nitrophenol, where the nitro group is replaced by ethoxy via alkoxylation under basic conditions (e.g., using KOH and ethyl bromide in ethanol). Optimization requires monitoring reaction temperature (typically 60–80°C) and stoichiometry (1:1.2 molar ratio of phenol to ethyl bromide) to minimize side products like di-ethoxylated derivatives . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- NMR : H NMR (CDCl₃) should show characteristic signals: δ 1.4 ppm (triplet, –OCH₂CH₃), δ 4.0 ppm (quartet, –OCH₂CH₃), δ 6.5–7.2 ppm (aromatic protons). Confirm absence of impurities via integration .

- Mass Spectrometry : Electron ionization (EI-MS) should yield a molecular ion peak at m/z 186 (C₈H₉ClO₂⁺). Compare fragmentation patterns with NIST reference data to confirm structure .

- IR : Look for O–H stretch (~3200 cm⁻¹), C–O–C stretch (~1250 cm⁻¹), and C–Cl stretch (~750 cm⁻¹) .